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Introduction

Menaquinones, also known as vitamin K2, are a class of fat-soluble vitamins essential for

various physiological functions, including blood coagulation, bone metabolism, and

cardiovascular health. Unlike phylloquinone (vitamin K1), which is primarily found in green leafy

vegetables, menaquinones are predominantly of microbial origin and are abundant in

fermented foods. The concentration and types of menaquinones (designated as MK-n, where

'n' is the number of isoprenyl units) can vary significantly depending on the food matrix and the

specific microorganisms involved in the fermentation process. Accurate quantification of

menaquinones in fermented products is crucial for nutritional assessment, quality control, and

clinical research. This application note provides a detailed protocol for the extraction of

menaquinones from fermented food samples for subsequent analysis, typically by High-

Performance Liquid Chromatography (HPLC).

Data Presentation: Menaquinone Content in Various
Fermented Foods
The following table summarizes the typical concentrations of different menaquinone forms

found in various fermented food products as reported in the scientific literature. These values

can vary based on production methods, starter cultures, and ripening times.
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Fermented Food
Predominant
Menaquinone

Concentration
Range (µ g/100 g)

Reference(s)

Natto (fermented

soybeans)
MK-7 285 - 1221 [1][2]

Hard Cheeses (e.g.,

Gouda)

MK-4, MK-7, MK-8,

MK-9
30 - 110 (total MKs) [3][4]

Soft Cheeses (e.g.,

Brie, Camembert)

MK-4, MK-7, MK-8,

MK-9
11 - 68 (total MKs) [4]

Kimchi
Phylloquinone (K1),

MK-7

K1: ~42, MK-7: Trace

amounts
[1]

Kefir MK-9 ~5 [1]

Fermented Cabbage

(Sauerkraut)
MK-4, MK-7

Trace to low µg

amounts
[5]

Chinese Fermented

Soybean Pastes
MK-6, MK-7, MK-8 5 - 86 (total MKs) [1]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and analysis of

menaquinones from fermented food samples.
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Caption: General workflow for menaquinone extraction.
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Experimental Protocol: Menaquinone Extraction
This protocol is a generalized method based on solvent extraction techniques commonly found

in the literature and can be adapted for various fermented food matrices like cheese and

fermented soybeans.[6][7]

Materials and Reagents:

Solvents: n-Hexane (HPLC grade), 2-Propanol (Isopropanol, HPLC grade), Methanol (HPLC

grade), Ethanol (HPLC grade), Acetonitrile (HPLC grade)

Acids: Hydrochloric acid (HCl), Orthophosphoric acid

Water: Deionized or Milli-Q water

Internal Standard: Menaquinone-4 (MK-4) or another menaquinone not expected to be in the

sample.

Equipment:

Homogenizer or mortar and pestle

Centrifuge

Vortex mixer

Water bath or heating block

Nitrogen evaporator

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

Procedure:

Sample Preparation:
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Accurately weigh approximately 1-5 grams of the homogenized fermented food sample

into a centrifuge tube.[8][9] For solid samples like cheese or natto, it is crucial to ensure

the sample is finely ground or homogenized to maximize the surface area for extraction.

Initial Treatment (Matrix Dependent):

For Dairy/High-Fat Matrices (e.g., Cheese): Add 10 mL of deionized water and

homogenize. To break down the fat and protein matrix, add 5 mL of 1M HCl and incubate

in a boiling water bath for 30 minutes.[8] Cool the sample in an ice bath before

proceeding.

For Fermented Soybeans (e.g., Natto): Add 15 mL of a 2-propanol and n-hexane mixture

(1:2 v/v) directly to the sample.[6][7]

Solvent Extraction:

Add the extraction solvent to the prepared sample. A common and effective solvent

mixture is 2-propanol and n-hexane (1:2 v/v or other optimized ratios).[6][7]

Add a known amount of internal standard to the mixture.

Vigorously shake or vortex the mixture for 10-20 minutes to ensure thorough mixing and

extraction of the lipid-soluble menaquinones.[6]

Phase Separation:

Centrifuge the mixture at approximately 3000-4000 x g for 10-15 minutes to separate the

organic and aqueous layers.[6][8]

Collection of Supernatant:

Carefully collect the upper organic layer (containing the menaquinones) and transfer it to a

clean tube.

To maximize yield, the extraction process (steps 3-5) can be repeated on the remaining

pellet, and the organic layers can be pooled.

Concentration:
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Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. This

step should be performed in a fume hood.

Reconstitution and Filtration:

Reconstitute the dried extract in a small, known volume (e.g., 1 mL) of a suitable solvent,

typically the mobile phase used for HPLC analysis (e.g., a mixture of water and

acetonitrile).[6]

Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate

matter before injecting it into the HPLC system.[6]

HPLC Analysis:

Analyze the filtered sample using an HPLC system equipped with a C18 reverse-phase

column.[6]

Detection is commonly performed using a UV detector at a wavelength of approximately

248 nm or a fluorescence detector for higher sensitivity.[5][6]

The mobile phase often consists of a gradient of an aqueous solution (e.g.,

water/methanol acidified with orthophosphoric acid) and an organic solvent like

acetonitrile.[6][7]

Quantification is achieved by comparing the peak areas of the menaquinones in the

sample to a calibration curve constructed from known concentrations of menaquinone

standards. The internal standard is used to correct for any losses during the extraction

process.

Signaling Pathway and Logical Relationship
Diagram
The following diagram illustrates the logical relationship between the key steps in the

menaquinone extraction and analysis process, highlighting the transition from a complex food

matrix to a quantifiable result.
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Caption: Logical flow of menaquinone analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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